

# Discovery and development of Enfuvirtide as a first-in-class fusion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Enfuvirtide Acetate |           |
| Cat. No.:            | B029712             | Get Quote |

# Enfuvirtide: A First-in-Class HIV Fusion Inhibitor - A Technical Guide Abstract

Enfuvirtide (formerly T-20) stands as a landmark in antiretroviral therapy, being the first approved drug in the class of HIV fusion inhibitors.[1][2] Its unique extracellular mechanism of action, which prevents the virus from entering host cells, provided a crucial therapeutic option for patients with multi-drug resistant HIV-1.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical performance of Enfuvirtide, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

# Introduction: The Dawn of a New Antiretroviral Class

The development of highly active antiretroviral therapy (HAART) significantly altered the prognosis for individuals infected with HIV. However, the emergence of viral strains resistant to existing drug classes necessitated the exploration of novel therapeutic targets.[3] The entry of HIV into host CD4+ T-cells, a critical initial step in the viral lifecycle, presented an attractive, unexploited target.[4]

### Foundational & Exploratory





Enfuvirtide emerged from research initiated at Duke University, which led to the formation of Trimeris.[5] The company commenced the development of the compound, then known as T-20, in 1996.[5] A strategic partnership with Hoffmann-La Roche was established in 1999 to advance the drug through late-stage development and commercialization.[5] This collaboration culminated in the FDA approval of Enfuvirtide (brand name Fuzeon) on March 13, 2003, heralding a new era of antiretroviral treatment.[5]

Enfuvirtide is a 36-amino-acid synthetic peptide designed to mimic a segment of the HIV-1 transmembrane glycoprotein gp41.[6][7] Its development represented a significant achievement in large-scale peptide synthesis and manufacturing.[8][9]

### **Mechanism of Action: Halting Viral Entry**

Enfuvirtide's therapeutic effect is exerted extracellularly, a feature that distinguishes it from many other antiretrovirals.[6] It specifically targets the conformational changes in the HIV-1 gp41 protein that are essential for the fusion of the viral and host cell membranes.[6][9]

The process of HIV-1 entry begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host T-cell.[4][8] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Co-receptor binding induces a further conformational change, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, two heptad repeat regions of gp41, HR1 and HR2, interact to form a six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.[4][8]

Enfuvirtide is a biomimetic peptide that is homologous to a segment of the HR2 region of gp41. [7] It competitively binds to the HR1 region of gp41, preventing the interaction between HR1 and HR2.[7][10] This blockade inhibits the formation of the six-helix bundle, arresting the fusion process and preventing the viral capsid from entering the host cell.[6][8]





Click to download full resolution via product page

#### Mechanism of Enfuvirtide Action

### **Pharmacokinetic Profile**

Enfuvirtide is administered via subcutaneous injection, as its peptide nature renders it susceptible to degradation in the gastrointestinal tract.[11] Its pharmacokinetic properties have been well-characterized.

| Parameter                         | Value                       | Reference(s) |
|-----------------------------------|-----------------------------|--------------|
| Bioavailability                   | ~80-84.3%                   | [6][12]      |
| Time to Peak Concentration (Tmax) | 5 - 7 hours                 | [6]          |
| Peak Plasma Concentration (Cmax)  | 4.59 ± 1.5 μg/mL            | [6]          |
| Trough Concentration              | 2.6 - 3.4 μg/mL             | [6]          |
| Volume of Distribution            | ~5.5 L                      | [13]         |
| Elimination Half-life             | ~3.8 hours                  | [12]         |
| Plasma Protein Binding            | ~92% (primarily to albumin) | [13]         |

Data from a 90 mg subcutaneous injection.



Enfuvirtide does not significantly interact with the cytochrome P450 enzyme system, resulting in a low potential for drug-drug interactions with medications metabolized through this pathway. [6]

### **Clinical Efficacy: The TORO Studies**

The pivotal clinical trials for Enfuvirtide were the T-20 versus Optimized Regimen Only (TORO 1 and TORO 2) studies.[7][10] These were open-label, randomized, multicenter Phase III trials that evaluated the efficacy and safety of Enfuvirtide in treatment-experienced patients with advanced HIV-1 infection and evidence of viral resistance.[14] Patients received either an optimized background (OB) regimen of antiretrovirals alone or in combination with Enfuvirtide (90 mg twice daily).[10]

### **Virologic and Immunologic Outcomes**

The addition of Enfuvirtide to an optimized background regimen resulted in statistically significant improvements in both virologic suppression and immune reconstitution.

Table 1: Key Efficacy Outcomes from the TORO 1 & 2 Trials



| Outcome                                                               | Timepoint | Enfuvirtide<br>+ OB                   | OB Alone                              | p-value | Reference(s |
|-----------------------------------------------------------------------|-----------|---------------------------------------|---------------------------------------|---------|-------------|
| Mean HIV<br>RNA Change<br>from Baseline<br>(log10<br>copies/mL)       | Week 24   | -1.7 (TORO<br>1)-1.4 (TORO<br>2)      | -0.8 (TORO<br>1)-0.7 (TORO<br>2)      | <0.001  | [10][15]    |
| Week 48                                                               | -2.1      | -1.1                                  | <0.0001                               | [1][7]  |             |
| Week 96                                                               | -2.1      | N/A                                   | N/A                                   | [1][7]  | _           |
| Mean CD4+<br>T-cell Count<br>Increase from<br>Baseline<br>(cells/mm³) | Week 24   | 76 (TORO<br>1)65 (TORO<br>2)          | 32 (TORO<br>1)38 (TORO<br>2)          | <0.001  | [15][16]    |
| Week 48                                                               | 91        | 45                                    | <0.0001                               | [17]    | _           |
| Week 96                                                               | 166       | N/A                                   | N/A                                   | [1][7]  |             |
| Proportion of Patients with HIV RNA <400 copies/mL                    | Week 24   | 31.7%<br>(TORO<br>1)28.4%<br>(TORO 2) | 16.4%<br>(TORO<br>1)13.6%<br>(TORO 2) | <0.001  | [16]        |
| Week 48                                                               | 30.4%     | 12.0%                                 | <0.0001                               | [14]    |             |
| Week 96                                                               | 26.5%     | N/A                                   | N/A                                   | [7]     | -           |
| Proportion of Patients with HIV RNA <50 copies/mL                     | Week 48   | 18.3%                                 | 7.8%                                  | <0.0001 | [14]        |
| Week 96                                                               | 17.5%     | N/A                                   | N/A                                   | [7]     |             |

OB: Optimized Background regimen. N/A: Not applicable as patients in the OB alone arm were allowed to switch to the Enfuvirtide arm after week 48.



### Resistance to Enfuvirtide

As with other antiretroviral agents, resistance to Enfuvirtide can develop. This is primarily associated with mutations in the HR1 domain of gp41, specifically within the amino acid region 36-45.[7][18] These mutations reduce the binding affinity of Enfuvirtide to its target. While primary resistance to Enfuvirtide is uncommon, acquired resistance can emerge under therapeutic pressure.[5] Genotypic and phenotypic assays are available to detect Enfuvirtide resistance.[4][19]

# Experimental Protocols HIV-1 Antiviral Activity Assay (p24 Antigen-based)

This protocol outlines a standard method to determine the 50% effective concentration (EC50) of Enfuvirtide.

- Objective: To quantify the concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in vitro.
- Materials:
  - Target cells (e.g., MT-2, PM1)
  - HIV-1 viral stock (e.g., NL4-3)
  - Complete cell culture medium (e.g., RPMI with 10% FBS)
  - Enfuvirtide at various concentrations
  - 96-well cell culture plates
  - HIV-1 p24 antigen ELISA kit
  - CO2 incubator (37°C, 5% CO2)
- Procedure:
  - Cell Plating: Seed target cells into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well.

### Foundational & Exploratory





- Compound Addition: Add serial dilutions of Enfuvirtide to the wells. Include a "no drug" control.
- Infection: Add a predetermined amount of HIV-1 viral stock to each well.
- Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-6 days.
- Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.
- p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of p24 production for each Enfuvirtide concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a doseresponse curve.[20]





Click to download full resolution via product page

Antiviral Activity Assay Workflow



### **Cell-Cell Fusion Assay**

This assay measures the ability of Enfuvirtide to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.

- Objective: To determine the 50% inhibitory concentration (IC50) of Enfuvirtide for cell-cell fusion.
- Materials:
  - Effector cells (e.g., HEK293T) co-transfected with plasmids expressing HIV-1 Env and a reporter gene (e.g., luciferase under the control of a T7 promoter).
  - Target cells (e.g., HeLa) expressing CD4, a co-receptor (CCR5 or CXCR4), and T7 RNA polymerase.
  - Enfuvirtide at various concentrations.
  - 96-well plates.
  - Luciferase assay reagent.
  - Luminometer.
- Procedure:
  - Cell Plating: Plate target cells in a 96-well plate.
  - Compound Addition: Add serial dilutions of Enfuvirtide to the wells.
  - Co-culture: Add effector cells to the wells containing the target cells and Enfuvirtide.
  - Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion.
  - Reporter Gene Expression: Continue to incubate the cells for 24-48 hours to allow for reporter gene expression in the fused cells.
  - Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent.
     Measure the luminescence using a luminometer.



 Data Analysis: Calculate the percentage of inhibition of the luciferase signal for each Enfuvirtide concentration relative to the "no drug" control. Determine the IC50 value from the dose-response curve.[20]

### **Analysis of Enfuvirtide Resistance Mutations**

This protocol describes the general steps for identifying resistance-associated mutations in the gp41 region of HIV-1 from patient samples.

- Objective: To identify genetic mutations in the gp41 HR1 domain that confer resistance to Enfuvirtide.
- Materials:
  - Patient plasma samples.
  - Viral RNA extraction kit.
  - Reverse transcriptase and PCR reagents.
  - Primers specific for the gp41 region of the env gene.
  - DNA sequencing reagents and equipment.
  - Sequence analysis software.
- Procedure:
  - Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit.
  - Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using reverse transcriptase. Amplify the gp41-coding region of the env gene using PCR with specific primers.
  - DNA Sequencing: Sequence the amplified PCR product.



 Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type reference sequence to identify mutations in the gp41 HR1 domain, particularly in the region spanning amino acids 36-45.[20]



Click to download full resolution via product page

Logical Flow of Enfuvirtide Resistance Development

### Conclusion

Enfuvirtide's journey from a novel concept to a clinically effective therapy represents a triumph of rational drug design and persistent research. As the first-in-class HIV fusion inhibitor, it not only provided a much-needed treatment option for patients with extensive drug resistance but also validated a new target in the fight against HIV/AIDS. The in-depth understanding of its



mechanism of action, pharmacokinetic properties, and clinical efficacy continues to inform the development of next-generation entry inhibitors. This technical guide serves as a comprehensive resource for the scientific community, encapsulating the core knowledge surrounding this pioneering antiretroviral agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enfuvirtide antiretroviral therapy in HIV-1 infection PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. Enfuvirtide Wikipedia [en.wikipedia.org]
- 6. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TORO: ninety-six-week virologic and immunologic response and safety evaluation of enfuvirtide with an optimized background of antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large-scale manufacture of peptide therapeutics by chemical synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of HIV fusion inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nps.org.au [nps.org.au]
- 12. ovid.com [ovid.com]
- 13. Mechanism-Based Model of the Pharmacokinetics of Enfuvirtide, an HIV Fusion Inhibitor
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. vivantes.elsevierpure.com [vivantes.elsevierpure.com]



- 15. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enfuvirtide | Oncohema Key [oncohemakey.com]
- 17. FUZEON: EFFICACY OF ENFUVIRTIDE (Fuzeon) IN SUBGROUPS OF PATIENTS THROUGH 48 WEEKS OF THERAPY IN THE TORO TRIALS [natap.org]
- 18. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIV Resistance Assays Clinical Guidelines Program [hivguidelines.org]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Discovery and development of Enfuvirtide as a first-inclass fusion inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029712#discovery-and-development-of-enfuvirtideas-a-first-in-class-fusion-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com